molecular formula C8H5BF3KS B15302147 Potassium benzo[b]thiophen-7-yltrifluoroborate

Potassium benzo[b]thiophen-7-yltrifluoroborate

Cat. No.: B15302147
M. Wt: 240.10 g/mol
InChI Key: FRASZWALHTUAMV-UHFFFAOYSA-N
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Description

Potassium (1-benzothiophen-7-yl)trifluoroboranuide is a chemical compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. The presence of the benzothiophene moiety adds unique properties to this compound, making it valuable in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (1-benzothiophen-7-yl)trifluoroboranuide typically involves the reaction of 1-benzothiophene with a trifluoroborane reagent in the presence of a potassium base. The reaction conditions often include:

    Solvent: Common solvents used are tetrahydrofuran (THF) or dichloromethane (DCM).

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Reagents: Trifluoroborane etherate and potassium tert-butoxide are commonly used reagents.

Industrial Production Methods

On an industrial scale, the production of potassium organotrifluoroborates, including potassium (1-benzothiophen-7-yl)trifluoroboranuide, involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Potassium (1-benzothiophen-7-yl)trifluoroboranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiophene moiety to its dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoroborate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of strong nucleophiles like organolithium or Grignard reagents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiophenes, and various substituted benzothiophenes.

Scientific Research Applications

Potassium (1-benzothiophen-7-yl)trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

    Biology: The compound is explored for its potential in biological assays and as a building block for bioactive molecules.

    Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which potassium (1-benzothiophen-7-yl)trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile in cross-coupling reactions, where it forms bonds with electrophilic partners. The benzothiophene moiety can interact with biological targets, potentially modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide
  • Potassium (1-tert-butylpyrazol-4-yl)trifluoroboranuide
  • Potassium (4-tert-butylphenyl)trifluoroboranuide

Uniqueness

Potassium (1-benzothiophen-7-yl)trifluoroboranuide is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C8H5BF3KS

Molecular Weight

240.10 g/mol

IUPAC Name

potassium;1-benzothiophen-7-yl(trifluoro)boranuide

InChI

InChI=1S/C8H5BF3S.K/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7;/h1-5H;/q-1;+1

InChI Key

FRASZWALHTUAMV-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C2C(=CC=C1)C=CS2)(F)(F)F.[K+]

Origin of Product

United States

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